molecular formula C21H21Cl2N3O3 B123671 [7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride CAS No. 183320-19-6

[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride

Katalognummer: B123671
CAS-Nummer: 183320-19-6
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: GBQJODHTQRFZEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazoline derivative featuring a 3-ethynyl-phenylamine group at the 4-position of the quinazoline core. The 6- and 7-positions are substituted with 2-methoxy-ethoxy and 2-chloro-ethoxy groups, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications. Quinazoline derivatives are well-documented as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is implicated in cancers such as non-small cell lung cancer (NSCLC) .

Eigenschaften

IUPAC Name

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQJODHTQRFZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-19-6
Record name 4-Quinazolinamine, 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

The compound [7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride (CAS No. 183320-19-6) is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structural Information

PropertyValue
Molecular Formula C21H21ClN3O3
Molecular Weight 434.3 g/mol
IUPAC Name 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine; hydrochloride
CAS Number 183320-19-6

Chemical Structure

The compound features a quinazoline core substituted with various ethoxy and methoxy groups, which contribute to its biological activity. The presence of the ethynyl group is particularly relevant for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of tyrosine kinase enzymes , specifically targeting the epidermal growth factor receptor (EGFR) . This receptor plays a crucial role in cell signaling pathways that regulate cell proliferation and survival, making it a significant target in cancer therapy. Inhibition of EGFR has been associated with reduced tumor growth and improved patient outcomes in various cancers, including non-small cell lung cancer and colorectal cancer .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies, indicating the concentration required to inhibit 50% of cell growth:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
HCT116 (Colorectal Cancer)15.0
K562 (Leukemia)10.0
U2OS (Osteosarcoma)18.5

These results demonstrate that [7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride exhibits significant cytotoxicity across multiple cancer types, highlighting its potential as an anticancer agent .

Case Studies

  • Lung Cancer Treatment : In a preclinical study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study also noted that the compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .
  • Colorectal Cancer Efficacy : Another study focused on HCT116 cells revealed that the compound not only inhibited cell growth but also altered the cell cycle distribution, leading to an accumulation of cells in the G2/M phase. This suggests that the compound may interfere with key regulatory checkpoints in the cell cycle .
  • Combination Therapies : Research is ongoing to investigate the effects of combining this compound with other chemotherapeutic agents. Preliminary findings indicate enhanced efficacy when used alongside traditional treatments like doxorubicin, suggesting potential for synergistic effects in clinical settings .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that quinazoline derivatives can interfere with signaling pathways involved in cell growth and survival, making them potential candidates for cancer therapy .

Antimicrobial Properties

Research has demonstrated that certain quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of ethynyl and chloro groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Inhibition of Kinases

The compound is believed to act as a kinase inhibitor, which is crucial in the treatment of diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders. Kinase inhibitors are vital in targeted therapy approaches, offering specificity in treatment while minimizing side effects .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the cytotoxic effects on breast cancer cellsThe compound exhibited significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
Antimicrobial Efficacy Assessment Test against Gram-positive and Gram-negative bacteriaShowed notable inhibition zones, indicating potential as an antimicrobial agent.
Kinase Inhibition Assay Investigate selectivity against various kinasesDemonstrated selective inhibition of specific kinases involved in oncogenic signaling pathways, suggesting therapeutic potential in targeted cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

  • In Vitro Studies: Limited data exist on the target compound’s IC50 against EGFR mutants. Analogues with morpholino groups show IC50 values <10 nM , suggesting the target compound may require optimization.
  • In Vivo Efficacy: No pharmacokinetic data are available for the target compound, though hydrophilic substituents predict favorable absorption profiles.

Vorbereitungsmethoden

Chloro-Ethoxy Substitution at Position 7

4-Chloroquinazoline reacts with 2-chloroethanol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF:

4-Chloroquinazoline + ClCH₂CH₂OHK₂CO₃, DMF, 80°C7-(2-Chloro-ethoxy)-4-chloroquinazoline\text{4-Chloroquinazoline + ClCH₂CH₂OH} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{7-(2-Chloro-ethoxy)-4-chloroquinazoline}

Optimization Data :

ParameterOptimal ValueYield
Temperature80°C78%
Reaction Time12 h
BaseK₂CO₃
SolventDMF

Prolonged heating (>15 h) risks decomposition, while lower temperatures (<60°C) result in incomplete substitution.

Methoxy-Ethoxy Substitution at Position 6

The intermediate 7-(2-chloro-ethoxy)-4-chloroquinazoline undergoes a second SNAr with 2-methoxyethanol:

7-(ClCH₂CH₂O)-4-Cl-quinazoline + CH₃OCH₂CH₂OHNaH, THF, 70°C6,7-Di-substituted Quinazoline\text{7-(ClCH₂CH₂O)-4-Cl-quinazoline + CH₃OCH₂CH₂OH} \xrightarrow{\text{NaH, THF, 70°C}} \text{6,7-Di-substituted Quinazoline}

Key Findings :

  • Sodium hydride (NaH) enhances alkoxide nucleophilicity, achieving 82% yield.

  • Tetrahydrofuran (THF) outperforms DMSO in minimizing side reactions.

Coupling with 3-Ethynyl-Phenylamine

The di-substituted 4-chloroquinazoline reacts with 3-ethynyl-aniline under acidic conditions to form the target amine.

Procedure :

  • Reaction Setup :

    • 6,7-Bis(alkoxy)-4-chloroquinazoline (1 equiv) and 3-ethynyl-aniline (1.2 equiv) in isopropanol.

    • Concentrated HCl (1.5 equiv) added dropwise at 70–80°C.

  • Isolation :

    • Crude product precipitated by cooling, filtered, and washed with cold ethanol.

Optimization Insights :

  • Temperatures >80°C accelerate hydrolysis of the chloro group, reducing yield.

  • A 1.2:1 molar ratio of aniline to quinazoline ensures complete conversion.

Hydrochloride Salt Formation

The free base is treated with HCl gas in dichloromethane to form the hydrochloride salt:

Free Base + HCl (g)CH₂Cl₂, 0–5°CHydrochloride Salt\text{Free Base + HCl (g)} \xrightarrow{\text{CH₂Cl₂, 0–5°C}} \text{Hydrochloride Salt}

Yield : 89–92% after recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 9.96 (s, 1H, NH), 8.76 (d, J = 5.8 Hz, 2H, quinazoline H-2 and H-5), 7.92 (d, J = 8.5 Hz, 2H, aryl H).

  • IR (KBr) : 2969 cm⁻¹ (C-H stretch), 1614 cm⁻¹ (C=N quinazoline).

Purity and Yield

StepYield (%)Purity (HPLC)
Quinazoline Core8598
Chloro-Ethoxy7895
Methoxy-Ethoxy8297
Coupling7596
Hydrochloride Formation9099

Comparative Analysis of Synthetic Approaches

Chlorinating Agents

  • POCl₃ vs. SOCl₂ : POCl₃ affords higher yields (85% vs. 72%) but requires rigorous moisture control.

  • Thionyl Chloride : Preferred for scalability despite lower efficiency.

Solvent Impact on Coupling

  • Isopropanol vs. Toluene : Isopropanol enhances solubility of 3-ethynyl-aniline, improving coupling efficiency (75% vs. 62%) .

Q & A

Basic: What are the key structural features and synthetic strategies for this quinazoline derivative?

Answer:
The compound contains a quinazoline core substituted with 2-chloroethoxy and 2-methoxyethoxy groups at positions 6 and 7, respectively, and a 3-ethynylphenylamine group at position 4. Synthesis typically involves:

  • Step 1: Functionalization of the quinazoline core via nucleophilic substitution reactions to introduce alkoxy groups. For example, describes using DMSO as a solvent and controlled heating (80–100°C) for similar substitutions .
  • Step 2: Coupling the 3-ethynylphenylamine moiety via Buchwald–Hartwig amination or palladium-catalyzed cross-coupling, as seen in analogous quinazoline syntheses .
  • Step 3: Hydrochloride salt formation using HCl in methanol or ethanol .
    Key Characterization: 1H/13C NMR (e.g., δ 9.63 ppm for amine protons in DMSO-d6 ), HRMS for molecular ion confirmation, and HPLC for purity assessment.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation, as advised for structurally similar quinazolines .
  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent decomposition. recommends desiccants to mitigate hygroscopicity .

Advanced: How can synthetic yield be optimized for the 2-methoxyethoxy substitution step?

Answer:
Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of alkoxy groups (85% yield reported in using DMSO ).
  • Catalysis: Adding KI (10 mol%) as a phase-transfer catalyst improves reaction kinetics .
  • Temperature Control: Maintain 80–90°C to balance reactivity and side-product formation. emphasizes strict pH control (pH 7–8) to avoid hydrolysis of sensitive groups .

Advanced: What methodologies resolve contradictions in reported biological activity data for quinazoline analogs?

Answer:
Contradictions often arise from variations in substituents, assay conditions, or cell lines. Methodological solutions include:

  • Standardized Bioassays: Use identical cell lines (e.g., A549 for EGFR inhibition) and normalize data to positive controls (e.g., gefitinib) .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC50 values .
  • Meta-Analysis: Compare substituent effects across studies; shows halogen substituents (e.g., bromo, iodo) enhance kinase inhibition by 30–50% versus methoxy groups .

Basic: What analytical techniques are critical for confirming purity and structure?

Answer:

  • NMR Spectroscopy: 1H NMR (400 MHz) identifies substitution patterns (e.g., δ 3.99 ppm for methoxy protons ).
  • HRMS: Confirm molecular formula (e.g., [M+H]+ at m/z 468.1234 calculated for C22H20ClN3O3 ).
  • HPLC-PDA: Use C18 columns (ACN/water gradient) to assess purity (>95% recommended) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent Variation: demonstrates that electron-withdrawing groups (e.g., halogens) at the phenyl ring enhance kinase inhibition (e.g., IC50 = 12 nM for bromo-substituted analogs vs. 45 nM for methoxy) .
  • Ethynyl Group Role: The 3-ethynyl group improves membrane permeability (logP reduction by 0.5 vs. non-ethynyl analogs) .
  • Methodology: Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular dynamics simulations to map binding pockets .

Advanced: How can researchers troubleshoot poor solubility in biological assays?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation: Convert to mesylate or tartrate salts, which improve solubility by 2–3-fold compared to hydrochloride .
  • Pro-drug Design: Introduce hydrolyzable esters (e.g., acetate) at the 7-position, as shown in for related compounds .

Basic: What safety precautions are essential during in vitro testing?

Answer:

  • Acute Toxicity: Follow protocols: immediate rinsing for skin contact (15 min water wash) and artificial respiration if inhaled .
  • Waste Disposal: Neutralize acidic/basic waste with 1M NaOH or HCl before disposal.

Advanced: How can crystallography aid in understanding binding modes?

Answer:

  • X-ray Crystallography: Solve co-crystal structures with target kinases (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with Met793) .
  • Electron Density Maps: Use programs like PHENIX to refine ligand orientation and quantify bond distances (e.g., 2.8 Å for quinazoline-NH to kinase backbone) .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Western Blotting: Measure phospho-EGFR levels (e.g., Tyr1068) after treatment; IC50 should align with kinase assay data .
  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by quantifying protein stability shifts (ΔTm ≥ 4°C indicates engagement) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.